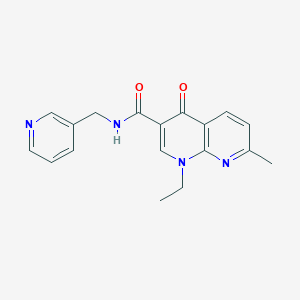
2-(1-ethyl-1-hydroxypropyl)phenol
説明
2-(1-ethyl-1-hydroxypropyl)phenol, also known as propofol, is a widely used intravenous anesthetic agent. Propofol was first introduced in 1977 and has since become one of the most commonly used anesthetic agents due to its rapid onset, short duration of action, and favorable side effect profile. In addition to its use as an anesthetic agent, propofol has also been studied for its potential therapeutic applications in the treatment of various medical conditions.
作用機序
The exact mechanism of action of 2-(1-ethyl-1-hydroxypropyl)phenol is not fully understood. However, it is believed to act primarily by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This results in a decrease in neuronal excitability and an increase in the threshold for seizure activity.
Biochemical and Physiological Effects
Propofol has a number of biochemical and physiological effects, including sedation, amnesia, and analgesia. It also has antiemetic properties and can reduce nausea and vomiting associated with surgery. Propofol has a rapid onset of action, with peak effects occurring within 30 seconds of administration. The duration of action is typically 5-10 minutes, making it an ideal agent for short surgical procedures.
実験室実験の利点と制限
Propofol has several advantages as an anesthetic agent for laboratory experiments. It has a rapid onset of action and a short duration of action, allowing for precise control of anesthesia depth and duration. It also has a favorable side effect profile and does not produce significant respiratory depression or cardiovascular effects. However, 2-(1-ethyl-1-hydroxypropyl)phenol can be difficult to administer in laboratory settings due to its lipophilic nature and low solubility in water.
将来の方向性
There are several potential future directions for research on 2-(1-ethyl-1-hydroxypropyl)phenol. One area of interest is the development of new formulations of 2-(1-ethyl-1-hydroxypropyl)phenol that are more water-soluble and easier to administer. Another area of interest is the investigation of the potential therapeutic applications of 2-(1-ethyl-1-hydroxypropyl)phenol in the treatment of various medical conditions, including traumatic brain injury, spinal cord injury, and status epilepticus. Additionally, further research is needed to fully elucidate the mechanism of action of 2-(1-ethyl-1-hydroxypropyl)phenol and to identify potential new targets for therapeutic intervention.
合成法
Propofol is synthesized from phenol and propanoic acid. The synthesis process involves several steps, including esterification, reduction, and alkylation. The final product is a clear, colorless liquid that is highly lipophilic and has a low solubility in water.
科学的研究の応用
Propofol has been extensively studied for its anesthetic properties and has been shown to be effective in inducing and maintaining anesthesia in a variety of surgical procedures. In addition to its use as an anesthetic agent, 2-(1-ethyl-1-hydroxypropyl)phenol has also been studied for its potential therapeutic applications in the treatment of various medical conditions, including status epilepticus, traumatic brain injury, and spinal cord injury.
特性
IUPAC Name |
2-(3-hydroxypentan-3-yl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,12-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROYFXVYJNZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290642 | |
| Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Oxyphenyldiethylcarbinol | |
CAS RN |
17890-64-1 | |
| Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17890-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Diethyl-2-hydroxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)

![3-[(5-chloro-2-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5775261.png)


![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5775287.png)
![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)


